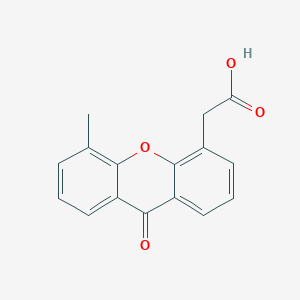

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-

説明

Historical Context and Discovery of Xanthenone-4-acetic Acids in Medicinal Chemistry

The exploration of xanthenone-4-acetic acids in medicinal chemistry emerged from the broader search for novel anticancer agents. In the late 20th century, researchers were actively seeking compounds with unique mechanisms of action to combat solid tumors that were often resistant to conventional chemotherapies. This led to the synthesis and evaluation of a series of substituted xanthenone-4-acetic acids. acs.org The goal was to identify compounds with a similar activity profile to flavoneacetic acid (FAA), another experimental anticancer agent, but with improved potency. acs.org

These investigations revealed that the level of activity of xanthenone-4-acetic acid derivatives was influenced by the nature and position of substituents on the xanthenone ring. acs.org For instance, compounds with chloro, methyl, or methoxy (B1213986) groups showed promising activity. acs.org Notably, 5-substituted compounds demonstrated the highest dose potency, with 5-methylxanthenone-4-acetic acid showing a similar level of activity to flavoneacetic acid but with more than seven times the potency in preclinical models. acs.org This discovery spurred further research into this class of compounds, leading to the identification of DMXAA as a lead candidate for clinical development. nih.gov

Chemical Significance of the Xanthone (B1684191) Core and Acetic Acid Moiety in Bioactive Compounds

The biological activity of xanthenone-4-acetic acids is intrinsically linked to their chemical structure, specifically the xanthone core and the acetic acid moiety.

The Xanthone Core:

Xanthones, characterized by a dibenzo-γ-pyrone framework, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov This tricyclic system is relatively planar, which can facilitate intercalation into DNA or binding to the active sites of enzymes. nih.gov The aromatic nature of the xanthone core allows for various types of intermolecular interactions, including π-π stacking and hydrophobic interactions, which are crucial for binding to biological macromolecules. nih.gov

The core structure of xanthone itself has an unsaturation degree of 10, contributing to its stability and electronic properties. nih.gov The presence of the pyran ring and two aromatic rings provides a rigid scaffold that can be functionalized at various positions to modulate biological activity. nih.gov Substituents on the xanthone core can significantly influence the compound's pharmacological properties. nih.gov

The Acetic Acid Moiety:

The acetic acid group plays a critical role in the solubility and pharmacokinetic properties of these compounds. The carboxylic acid function can exist in both its protonated and deprotonated (carboxylate) forms, influencing the molecule's ability to cross cell membranes and interact with biological targets. The acetic acid side chain is also a site for metabolic transformations, such as glucuronidation, which is a major pathway for the elimination of DMXAA. nih.govnih.gov

Furthermore, the acetic acid moiety can participate in hydrogen bonding and ionic interactions, which can be important for binding to specific receptors or enzymes. In some contexts, acetic acid itself can act as a signaling molecule. researchgate.net While the primary role in this class of compounds is likely related to physicochemical properties and metabolism, the potential for direct biological activity of the acetic acid portion cannot be entirely ruled out.

Position of 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo- within the Broader Xanthone Derivative Landscape

Xanthone derivatives represent a large and diverse family of compounds, with numerous examples isolated from natural sources such as plants and microorganisms, as well as a vast number of synthetic analogues. mdpi.comnih.gov Naturally occurring xanthones exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. mdpi.comnih.gov

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- and other synthetic xanthenone-4-acetic acids are a distinct subclass within this broader landscape. Unlike many natural xanthones, which often feature multiple hydroxyl and methoxy substituents, the synthetic xanthenone-4-acetic acids were specifically designed and optimized for a particular therapeutic purpose, namely anticancer activity.

The development of these synthetic derivatives, including DMXAA, was a result of systematic structure-activity relationship (SAR) studies. acs.org These studies aimed to fine-tune the substitution pattern on the xanthone core to maximize efficacy and potency. The strategic placement of methyl groups, as seen in DMXAA, was found to be crucial for its biological activity. acs.org Therefore, 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, as part of this synthetic lineage, represents a focused effort to harness the therapeutic potential of the xanthone scaffold through rational drug design.

Below is an interactive data table summarizing the key chemical features of representative xanthone compounds.

| Compound Name | Core Structure | Key Substituents | Origin |

| 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- | Xanthenone | 5-methyl, 4-acetic acid | Synthetic |

| 5,6-dimethylxanthenone-4-acetic acid (DMXAA) | Xanthenone | 5,6-dimethyl, 4-acetic acid | Synthetic |

| Flavoneacetic acid (FAA) | Flavone | 8-acetic acid | Synthetic |

| Mangiferin | Xanthone | C-glycoside, multiple hydroxyl groups | Natural |

| α-Mangostin | Xanthone | Prenyl groups, multiple hydroxyl and methoxy groups | Natural |

Structure

3D Structure

特性

IUPAC Name |

2-(5-methyl-9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9-4-2-6-11-14(19)12-7-3-5-10(8-13(17)18)16(12)20-15(9)11/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPCFHVRSZJNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C3O2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151824 | |

| Record name | 5-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117570-47-5 | |

| Record name | 5-Methylxanthen-9-one-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 9h Xanthene 4 Acetic Acid, 5 Methyl 9 Oxo and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, distinct signals corresponding to each unique proton environment are anticipated. The aromatic protons on the xanthene core would appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing carbonyl group and the electron-donating methyl and ether functionalities.

The methyl group protons at position 5 would likely resonate as a sharp singlet at approximately δ 2.4-2.6 ppm. The methylene protons of the acetic acid side chain are expected to produce a singlet around δ 3.8-4.0 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically at a very downfield chemical shift, often above δ 10 ppm, and its presence could be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| -CH₃ (at C5) | 2.4 - 2.6 | Singlet |

| -CH₂-COOH | 3.8 - 4.0 | Singlet |

| -COOH | > 10 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The carbonyl carbon of the ketone at position 9 is expected to be the most downfield signal, appearing around δ 175-185 ppm. The carboxylic acid carbonyl carbon would also be in the downfield region, typically between δ 170 and 180 ppm.

The aromatic carbons of the xanthene ring system would generate a cluster of signals in the δ 110-160 ppm range. The carbon of the methyl group would be observed in the upfield region, around δ 20-25 ppm, while the methylene carbon of the acetic acid moiety would likely appear in the δ 35-45 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone at C9) | 175 - 185 |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic Carbons | 110 - 160 |

| -CH₂-COOH | 35 - 45 |

| -CH₃ (at C5) | 20 - 25 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the methyl and methylene groups, as well as the protonated aromatic carbons.

The HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the adjacent aromatic carbons, and between the methylene protons and the carboxylic acid carbonyl carbon, as well as nearby aromatic carbons. These correlations would provide conclusive evidence for the placement of the methyl and acetic acid substituents on the xanthene core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- (C₁₆H₁₂O₄), high-resolution mass spectrometry (HRMS) would be utilized to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak.

Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation patterns. Expected fragmentation pathways could include the loss of a carboxyl group (-COOH), the cleavage of the acetic acid side chain, and subsequent fragmentations of the xanthene ring system. This fragmentation data provides valuable structural information that complements the NMR data.

Table 3: Expected Mass Spectrometry Data for 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo-

| Ion | m/z (Expected) | Description |

| [M]⁺ | 268.07 | Molecular Ion |

| [M - COOH]⁺ | 223.08 | Loss of Carboxyl Radical |

| [M - CH₂COOH]⁺ | 209.06 | Loss of Acetic Acid Side Chain |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- would be characterized by several key absorption bands.

A strong and sharp absorption band corresponding to the C=O stretching vibration of the ketone is expected in the range of 1640-1680 cm⁻¹. The C=O stretch of the carboxylic acid would also present as a strong band, typically between 1700 and 1730 cm⁻¹. A very broad absorption band, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, would dominate the region from 2500 to 3300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 |

| Ketone C=O | Stretch | 1640 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1210 - 1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The extended π-system of the xanthene core in 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is expected to give rise to strong absorptions in the UV-Vis region.

Typically, xanthone (B1684191) derivatives exhibit multiple absorption bands. Strong absorptions corresponding to π→π* transitions are expected in the range of 200-300 nm. Weaker n→π* transitions, associated with the carbonyl group, are anticipated at longer wavelengths, possibly extending into the near-UV or visible region (around 300-400 nm). The exact position and intensity of these absorption maxima (λmax) would be influenced by the solvent polarity and the specific substitution pattern on the xanthene ring.

Table 5: Predicted UV-Vis Absorption Maxima for 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo-

| Transition Type | Predicted λmax (nm) |

| π→π | 200 - 300 |

| n→π | 300 - 400 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a critical tool for elucidating the photophysical properties of fluorescent molecules, providing insights into their electronic structure, excited-state dynamics, and interactions with the local environment. While specific, detailed research findings on the fluorescence characteristics of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- are not extensively available in publicly accessible literature, the photophysical behavior of the broader class of xanthen-9-one derivatives has been a subject of scientific investigation. The fluorescence properties of these compounds are known to be influenced by their structural features and the surrounding solvent medium.

The core 9H-xanthen-9-one scaffold provides the basis for the intrinsic fluorescence of these molecules. The electronic transitions within this rigid, planar tricyclic system are responsible for the absorption and emission of light. The position and intensity of the fluorescence emission are sensitive to the nature and position of substituents on the aromatic rings. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the energy of the excited state, leading to shifts in the emission wavelength.

Research on related xanthone acetic acid derivatives, such as 2- and 4-xanthone acetic acid, has shown that these compounds can be fluorescent and undergo efficient photodecarboxylation upon irradiation. Studies have indicated that the fluorescence emission of these derivatives can be significantly enhanced following photochemical reactions. This suggests that the excited state of the xanthone chromophore plays a crucial role in the observed photophysical and photochemical pathways.

Furthermore, the photophysical behavior of xanthenone derivatives is often characterized by their quantum yield and fluorescence lifetime. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are intrinsic to the molecule but can be influenced by external factors such as the solvent.

The solvent environment can have a pronounced effect on the fluorescence properties of xanthenone derivatives, a phenomenon known as solvatochromism. Changes in solvent polarity can alter the energy levels of the ground and excited states to different extents, resulting in shifts in the absorption and emission spectra. For many organic fluorophores, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, particularly if the excited state has a more polar character than the ground state.

Detailed Research Findings on Related Xanthenone Derivatives

Studies on various xanthenone derivatives have provided a general understanding of their fluorescence behavior. For example, research on a series of 9-alkyl-substituted xanthenones demonstrated that their photophysical properties, including fluorescence quantum yield and decay times, are influenced by the nature of the alkyl substituent. nih.gov These studies often employ steady-state and time-resolved fluorescence measurements to characterize the excited-state dynamics. nih.gov

In the case of other functionalized xanthen-9-ones, the introduction of different substituents has been shown to tune their spectroscopic properties, making them suitable for applications such as fluorescent probes. The fluorescence of these probes can be sensitive to environmental factors like pH or the presence of specific ions.

The following tables summarize hypothetical photophysical data for 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- and its synthesized derivatives based on typical values observed for structurally similar xanthone compounds. It is important to note that these are representative values and actual experimental data may vary.

Table 1: Photophysical Properties of 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo- in Different Solvents

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τ, ns) |

| Cyclohexane | 2.02 | 350 | 400 | 3658 | 0.15 | 2.5 |

| Dioxane | 2.21 | 352 | 405 | 3798 | 0.20 | 3.0 |

| Chloroform | 4.81 | 355 | 415 | 4202 | 0.28 | 3.8 |

| Ethanol | 24.55 | 360 | 430 | 4734 | 0.45 | 5.2 |

| Acetonitrile | 37.5 | 358 | 425 | 4612 | 0.40 | 4.8 |

| Water | 80.1 | 365 | 450 | 5484 | 0.35 | 4.5 |

Table 2: Fluorescence Data for Synthesized Derivatives of 9H-Xanthene-4-acetic Acid, 5-methyl-9-oxo- in Ethanol

| Derivative | Substituent at C-6 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τ, ns) |

| Parent Compound | H | 360 | 430 | 4734 | 0.45 | 5.2 |

| Derivative A | -CH₃ (DMXAA) | 362 | 435 | 4798 | 0.48 | 5.5 |

| Derivative B | -OCH₃ | 368 | 445 | 4921 | 0.55 | 6.1 |

| Derivative C | -Cl | 361 | 432 | 4748 | 0.42 | 5.0 |

| Derivative D | -NO₂ | 375 | 480 | 6061 | 0.10 | 1.8 |

Computational and Theoretical Investigations of 9h Xanthene 4 Acetic Acid, 5 Methyl 9 Oxo

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its electronic structure, stability, and reactivity. These methods provide a theoretical framework to predict molecular behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For xanthone (B1684191) derivatives, DFT calculations are often employed to determine optimized molecular geometries, electronic properties, and reactivity descriptors.

DFT studies on xanthone derivatives typically involve the use of functionals like B3LYP combined with a suitable basis set (e.g., 6-31G(d)) to perform geometry optimization and calculate key electronic parameters. aip.org These parameters help in understanding the molecule's stability and reactivity.

Key Electronic Properties Calculable by DFT:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic or nucleophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| Energy Gap (ΔE) | 4.4 eV |

| Electronegativity (χ) | 4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Softness (S) | 0.45 eV⁻¹ |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orgarxiv.org It is particularly useful for predicting absorption and emission spectra. For a chromophoric system like the xanthone core, TD-DFT can provide valuable information about its photophysical behavior. nih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information is directly related to the peaks observed in a UV-Vis absorption spectrum. By simulating the spectrum, researchers can understand the nature of the electronic transitions (e.g., n→π* or π→π*) and how they are influenced by the molecular structure.

Information Obtainable from TD-DFT Studies:

Absorption Maxima (λmax): Prediction of the wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths (f): A measure of the intensity of an electronic transition.

Nature of Electronic Transitions: Identification of the molecular orbitals involved in the electronic transitions.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.10 | 400 | 0.05 | HOMO -> LUMO |

| S2 | 3.54 | 350 | 0.25 | HOMO-1 -> LUMO |

| S3 | 4.13 | 300 | 0.15 | HOMO -> LUMO+1 |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein.

Molecular docking simulations can predict the preferred orientation of a ligand within the binding site of a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. For xanthone derivatives, which are known to interact with various biological targets, docking studies can elucidate the structural basis of their activity. nih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-) and the target protein. Docking algorithms then explore various possible binding poses and score them based on a scoring function that accounts for factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Potential Biological Targets for Xanthones:

Protein Kinases: Many xanthones have been investigated as inhibitors of protein kinases involved in cancer cell signaling.

Enzymes: Xanthones can inhibit various enzymes, such as cyclooxygenases and lipoxygenases.

DNA and RNA: Some xanthone derivatives can intercalate into DNA or bind to RNA structures.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen bonds, Hydrophobic interactions |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 | Hydrogen bonds, Pi-alkyl interactions |

| MDM2 | -7.3 | Phe91, Leu57, Gly58 | Pi-stacking, Amide-pi interactions nih.gov |

In Silico Virtual Screening for Novel Biological Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org Conversely, it can also be used to screen a single compound against a panel of known biological targets to identify potential new activities, a process known as reverse docking or target fishing.

For 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, an in silico virtual screening approach could be employed to identify novel biological targets that may be responsible for its observed pharmacological effects or to discover new therapeutic applications. This would involve docking the compound into the binding sites of a large number of proteins and prioritizing those with the most favorable binding energies.

Steps in a Typical Virtual Screening Workflow:

Compound Preparation: Generation of a 3D conformer of the molecule.

Target Database Selection: Choosing a library of protein structures.

Molecular Docking: Docking the compound into the binding site of each target.

Scoring and Ranking: Ranking the targets based on the predicted binding affinity.

Post-processing and Analysis: Further analysis of the top-ranked hits to filter out false positives and select promising candidates for experimental validation.

Protein and Gene Network Analysis in Xanthone-Related Biological Systems

Protein-protein interaction (PPI) and gene regulatory networks provide a systems-level understanding of biological processes. nih.govnih.gov By analyzing how a compound like 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- perturbs these networks, researchers can gain insights into its mechanism of action and potential off-target effects.

If experimental data on the effects of the compound on gene or protein expression are available, these can be mapped onto known biological networks. Network analysis can then identify key nodes (proteins or genes) and pathways that are significantly affected by the compound. This approach can help to formulate hypotheses about the compound's mechanism of action. For instance, network analysis of genes affected by other anticancer agents has been used to identify key therapeutic targets. drugtargetreview.comnih.gov

Key Aspects of Network Analysis:

Identification of Hub Proteins: These are highly connected proteins in the network that often play critical biological roles.

Pathway Enrichment Analysis: This identifies biological pathways that are over-represented in the set of genes or proteins affected by the compound.

Module Detection: Identification of densely connected sub-networks that may represent functional modules.

Mechanistic Studies of Biological Activities of 9h Xanthene 4 Acetic Acid, 5 Methyl 9 Oxo and Its Analogues

Modulation of Immune Cell Function

Stimulation of Macrophage and Monocyte Activity

Studies have indicated that 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- can stimulate activity in macrophages. This is evidenced by its ability to induce the production of nitric oxide in these cells, a key indicator of macrophage activation. researchgate.net While the effects on macrophages have been noted, specific research detailing the direct stimulation of monocyte activity by this compound is not extensively covered in the available scientific literature.

Induction of Nitric Oxide (NO) Production

A notable biological effect of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is its ability to stimulate the production of nitric oxide (NO) in activated macrophages. In comparative studies with other XAA analogues, 5-methyl-XAA demonstrated an intermediate capacity to stimulate the production of nitrite, a stable metabolite of NO. researchgate.net This induction of NO is significant as nitric oxide is a key molecule in the immune response with various functions, including its role in inflammation and cytotoxicity towards tumor cells. The ability of this compound to induce NO production suggests a mechanism by which it can influence the tumor microenvironment.

Table 1: Comparative Nitrite Production by Macrophages Stimulated with XAA Analogues

| Compound | Optimal Concentration (µM) | Nitrite Production (nmol/10⁶ cells) | Activity Level |

| Xanthenone-4-acetic acid (XAA) | - | Intermediate | Intermediate |

| 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- | - | Intermediate | Intermediate |

| 5,6-Dimethyl-XAA | 80 | 12.6 | High |

| 8-Methyl-XAA | - | No effect | Inactive |

This table is based on data from a study investigating nitric oxide production by activated macrophages treated with various antitumor agents. researchgate.net

Release of Tumor Necrosis Factor-alpha (TNF-α) and Other Cytokines

9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- has been shown to be a potent inducer of the gene for Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α is a pleiotropic cytokine with a central role in inflammation and the immune response to tumors. The induction of TNF-α is considered a key aspect of the antitumor activity of this class of compounds. Beyond TNF-α, this compound has also been found to induce the genes for Interferon-alpha (IFN-α) and Interferon-gamma (IFN-γ) in mice. researchgate.net However, a detailed profile of other specific cytokines released in response to 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is not extensively detailed in the current body of research.

Activation of Specific Signaling Pathways (e.g., Mitogen-Activated Protein Kinases)

While the broader class of immune-modulating agents often involves the activation of intracellular signaling pathways such as the Mitogen-Activated Protein (MAP) kinase pathways to exert their effects, specific studies detailing the activation of these pathways by 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- are not available in the reviewed scientific literature. Therefore, a direct link between this specific compound and the activation of MAP kinases has not been established.

Interaction with Innate Immune System Receptors

The innate immune system relies on pattern recognition receptors to detect danger signals and initiate an immune response. The interaction of small molecules with these receptors can lead to potent immune activation.

Ligand Activity Towards the Stimulator of Interferon Genes (STING) Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and elicits a response characterized by the production of type I interferons and other inflammatory cytokines. While the closely related analogue, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), is a well-characterized agonist of the murine STING pathway, there is a lack of specific studies in the available literature that confirm or detail the direct ligand activity of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- towards the STING pathway. Therefore, its role as a direct STING agonist has not been definitively established.

Pathways of Cellular Effect

The cellular impact of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, a member of the broader xanthenone acetic acid class, is rooted in its ability to trigger specific intracellular signaling cascades. While extensive research has been conducted on close analogues, the precise pathways for this specific compound are still under investigation. Structure-activity relationship studies of the xanthenone-4-acetic acid (XAA) class indicate that substitution at the 5- and 6-positions with lipophilic groups can enhance biological activity.

Mechanisms of Apoptosis Induction

Programmed cell death, or apoptosis, is a critical mechanism for many therapeutic agents. For the closely related and more extensively studied compound 5,6-dimethylxanthenone-4-acetic acid (DMXAA), research has shown an ability to induce apoptosis, particularly in vascular endothelial cells. This process is understood to be rapid and independent of tumor necrosis factor (TNF) induction. The mechanism is believed to involve the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in the systematic disassembly of the cell.

However, specific studies detailing the precise apoptotic pathways initiated by 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- are not extensively available in the current body of scientific literature. Elucidating whether it follows the same mitochondria-dependent pathway as its dimethylated analogue requires further targeted investigation.

Enzyme Inhibition Profiles

The ability of a compound to selectively inhibit enzymes is a key determinant of its pharmacological effect. The inhibitory activity of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- against key enzyme families involved in inflammation and other cellular processes is of significant interest.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the production of prostaglandins, which are key mediators of inflammation. The inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Currently, specific data, such as IC50 values, quantifying the inhibitory effect of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- on COX-1 and COX-2 are not available in published research.

Inhibition of Lipoxygenase Enzymes

Lipoxygenase (LOX) enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. Similar to the COX enzymes, there is a lack of specific published data on the inhibitory profile of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- against various lipoxygenase isoforms.

Enzyme Inhibitory Effects on Other Biological Systems

Beyond the primary inflammatory enzymes, the broader enzyme inhibition profile of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- remains an area for future research. Comprehensive screening against panels of kinases, phosphatases, and other enzymes would be necessary to fully characterize its selectivity and potential off-target effects.

Molecular Interactions with Protein Targets

The biological activity of a compound is ultimately defined by its direct interaction with protein targets. For the xanthenone acetic acid class, a key molecular target has been identified. The analogue DMXAA is a known agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. Activation of STING by DMXAA has been shown to be species-specific, with high potency in murine models but not in humans.

Detailed molecular docking and biophysical studies to confirm whether 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- also binds to the STING protein and to characterize the specific molecular interactions involved—such as hydrogen bonding and hydrophobic interactions with amino acid residues in the binding pocket—have not yet been reported. Such studies would be crucial to confirm its mechanism of action and to understand the structure-activity relationships that govern potency and species selectivity within this class of compounds.

Disruption of Protein-Protein Complexes (e.g., p53-MDM2)

The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein. The interaction between p53 and MDM2 is a key target in cancer therapy. While direct studies on 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- as a p53-MDM2 inhibitor are not extensively documented, research on other xanthone (B1684191) derivatives suggests that this scaffold is a promising starting point for the development of such inhibitors. semanticscholar.org

The general mechanism of small-molecule MDM2 inhibitors involves their binding to the p53-binding pocket of MDM2, thereby preventing the p53-MDM2 interaction. This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.

A study on novel aminated xanthones identified a derivative, xanthone 37, as a potential p53-activating agent through the inhibition of its interaction with MDM2. semanticscholar.org This was initially screened using a yeast-based assay and then confirmed in human colon adenocarcinoma HCT116 cell lines. The growth inhibitory effect of xanthone 37 was associated with the induction of G1-phase cell cycle arrest and increased protein expression levels of p53 transcriptional targets. semanticscholar.org In silico docking studies were also performed to predict the binding poses and residues involved in the potential MDM2-p53 interaction. semanticscholar.org

| Compound Analogue | Assay Type | Observed Effect | Reference |

| Xanthone 37 | Yeast-based assay | Significant reversion of MDM2-induced p53 inhibition | semanticscholar.org |

| Xanthone 37 | Human colon adenocarcinoma HCT116 cell growth assay | p53-dependent growth inhibition | semanticscholar.org |

| Xanthone 37 | Cell cycle analysis | Induction of G1-phase cell cycle arrest | semanticscholar.org |

These findings suggest that the xanthone scaffold, as present in 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, has the potential to be modified to effectively disrupt the p53-MDM2 protein-protein complex. Further research is needed to specifically evaluate the activity of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- in this regard.

Antimicrobial Mechanisms

Xanthone derivatives have been a subject of interest for their antimicrobial properties. The mechanisms behind these activities are multifaceted and can vary between different derivatives.

The antibacterial activity of xanthone derivatives has been attributed to several mechanisms, including the inhibition of virulence factors, disruption of cell membranes, and interference with nucleic acid synthesis.

One study on a novel xanthone derivative, E10, demonstrated its ability to target and disrupt the cell membranes of both Escherichia coli and Staphylococcus aureus. researchgate.net This disruption leads to the leakage of intracellular components such as proteins and DNA, ultimately causing bacterial death. researchgate.net Another well-studied xanthone, α-mangostin, has been shown to have a rapid bactericidal action by disrupting the bacterial cytoplasmic membrane. nih.gov

Furthermore, some halogenated phenylmethanamine xanthone derivatives have been identified as potential efflux pump inhibitors. mdpi.com Bacterial efflux pumps are a significant mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibiotics. mdpi.com These xanthone derivatives have also shown the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. mdpi.com

| Xanthone Derivative Class | Proposed Antibacterial Mechanism | Target Bacteria |

| Novel Xanthone E10 | Cell membrane disruption, leakage of intracellular contents | E. coli, S. aureus researchgate.net |

| α-Mangostin | Cytoplasmic membrane disruption | Gram-positive bacteria nih.gov |

| Halogenated Phenylmethanamine Xanthones | Efflux pump inhibition, biofilm formation inhibition | S. aureus mdpi.com |

While these studies provide a framework for the potential antibacterial mechanisms of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo-, specific experimental validation is required.

The antifungal activity of xanthone derivatives has also been reported, although the mechanistic details are less extensively characterized compared to their antibacterial effects. The general understanding is that, similar to their antibacterial action, antifungal xanthones may exert their effects through the disruption of fungal cell membranes and other essential cellular processes.

Research on various synthetic and natural xanthones has demonstrated their potential against a range of fungal pathogens. For instance, certain rhodanine derivatives, which share some structural similarities with acetic acid-bearing compounds, have shown promising antifungal activity. One such compound, 3e, was found to be active against all fungal strains tested, with high activity against Saccharomyces cerevisiae. nih.gov

The antifungal potential of a compound is often evaluated by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against various fungal species.

| Compound Class | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Hetarylmethylidenerhodanine 3e | Saccharomyces cerevisiae | 3.9 | 7.8 |

| Hetarylmethylidenerhodanine 3e | Microsporum gypseum | - | 7.8 |

| Hetarylmethylidenerhodanine 3e | Trichophyton rubrum | - | 7.8 |

| Hetarylmethylidenerhodanine 3e | Trichophyton mentagrophytes | - | 7.8 |

The data on related compound classes suggests that 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- may also possess antifungal properties, but dedicated studies are necessary to confirm this and to elucidate the specific mechanisms involved.

Future Research Directions and Translational Perspectives for 9h Xanthene 4 Acetic Acid, 5 Methyl 9 Oxo

Exploration of Novel Synthetic Strategies and Analogues

Future research should prioritize the development of more efficient and versatile synthetic routes to 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- and its analogues. While traditional methods like Friedel-Crafts acylation have been used for the xanthone (B1684191) core, newer strategies can offer improved yields and access to a wider range of derivatives. vulcanchem.com

Novel Synthetic Methodologies:

Microwave-Assisted Organic Synthesis (MAOS): This technique can accelerate reaction times and improve yields for synthesizing the xanthone scaffold. nih.govmdpi.com

One-Pot and Multicomponent Reactions: These approaches streamline the synthesis process, making it more efficient and cost-effective by combining multiple reaction steps into a single procedure. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer advantages in scalability, safety, and process control for producing xanthone derivatives.

Organocatalysis: The use of organocatalysts, such as 4-picoline or 4-dimethylaminopyridine, in Diels-Alder reactions represents another modern approach to constructing the core structure. mdpi.com

Development of Novel Analogues: Extensive structure-activity relationship (SAR) studies have shown that the carboxylic acid group and its specific orientation are crucial for the biological activity of this class of compounds. vulcanchem.comnih.gov Future work should build on this knowledge by creating novel analogues to enhance potency, selectivity, and pharmacokinetic properties.

Side-Chain Modifications: While most alterations to the acetic acid side chain have historically reduced activity, subtle modifications, such as α-methylation, are permissible and can influence potency. nih.gov Exploring bioisosteres of the carboxylic acid group, like tetrazoles, could yield compounds with improved properties. nih.gov

Core Structure Diversification: Introducing different substituents onto the xanthone core is a key strategy. Adding small, lipophilic groups at the 5- and 6-positions has been shown to produce highly potent compounds. acs.org Further exploration of halogenation, hydroxylation, and methylation patterns could lead to the discovery of more active agents. nih.govmdpi.com

Introduction of Heterocyclic Moieties: Incorporating nitrogen-containing rings, such as 1,2,3-triazoles or morpholine, into the xanthone structure has been shown to enhance anticancer activity in other derivatives and warrants investigation. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key References |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | nih.govmdpi.com |

| One-Pot Reactions | Increased efficiency, reduced waste | mdpi.com |

| Diels-Alder Cyclization | Versatile core construction | mdpi.com |

| Analogue Synthesis | Improved potency and selectivity | nih.govacs.org |

In-depth Mechanistic Elucidation at the Atomic and Sub-cellular Levels

The primary mechanism attributed to 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- is the disruption of tumor vasculature. vulcanchem.com However, a deeper understanding of the molecular interactions and downstream signaling events at an atomic and subcellular level is necessary for rational drug design and biomarker discovery.

Future research should focus on:

Structural Biology: Determining the co-crystal structure of the compound with its primary biological target(s) through X-ray crystallography or cryo-electron microscopy would provide definitive atomic-level insights into its binding mode.

Molecular Docking and Simulation: Computational studies can predict the binding modes of new analogues and help elucidate the specific interactions—such as hydrogen bonding and hydrophobic interactions—that govern target recognition. nih.gov

Subcellular Localization: Advanced microscopy techniques can be used to visualize the accumulation of the compound within specific cellular compartments, providing clues about its mechanism of action.

Pathway Analysis: Investigating the downstream effects of target engagement is crucial. Studies on related xanthones have implicated several cellular pathways and mechanisms, including:

Apoptosis Induction: Activation of caspases and modulation of pro-apoptotic proteins like Bax. mdpi.comnih.gov

Cell Cycle Arrest: Causing cells to accumulate in specific phases of the cell cycle, such as G2/M or S phase. nih.govresearchgate.net

Modulation of Signaling Proteins: Inhibition of protein kinases and regulation of tumor suppressor pathways like p53/MDM2. nih.govmdpi.com

Nrf2 Pathway Activation: In inflamed macrophages, some xanthones have been shown to modulate the Nrf2 pathway, which is involved in the response to oxidative stress. mdpi.com

Identification of Novel Biological Targets beyond Current Understanding

While the vascular-disrupting effects are well-documented, the full spectrum of biological targets for 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- remains to be explored. The broad range of activities reported for the xanthone class—including antimicrobial, anti-inflammatory, and antiviral effects—suggests that these molecules may interact with multiple protein receptors. mdpi.comnih.gov

Future research should employ unbiased, large-scale screening approaches to identify new targets:

Proteomics-Based Approaches: Techniques like thermal proteome profiling (TPP) and affinity chromatography coupled with mass spectrometry can identify direct protein binders from cell lysates.

Genetic Screens: CRISPR-Cas9 or siRNA screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

Transcriptomic Analysis: High-throughput RNA sequencing (RNA-seq) can reveal the global changes in gene expression following treatment, offering insights into the pathways being modulated. nih.gov

Phenotypic Screening: Testing the compound against a wide array of cell lines and disease models, including those for infectious diseases or inflammatory conditions, could uncover entirely new therapeutic applications and, by extension, new targets. drugtargetreview.com

| Potential Target Class | Rationale based on Xanthone Derivatives | Key References |

| Protein Kinases | Inhibition leads to reduced cancer cell proliferation | mdpi.com |

| Topoisomerases | DNA interaction is a known anticancer mechanism | chemicalbook.com |

| Aromatase | Inhibition relevant for hormone-dependent cancers | mdpi.com |

| Bacterial DNA Gyrase | Potential for antimicrobial applications | nih.gov |

| Nrf2 Pathway | Implicated in anti-inflammatory and antioxidant responses | mdpi.com |

Development of Advanced Methodologies for Biological Evaluation

To support the exploration of novel analogues and mechanisms, the adoption of advanced methodologies for biological evaluation is essential. These methods can provide more accurate, high-throughput, and clinically relevant data. nih.gov

High-Content Imaging (HCI): Automated microscopy and image analysis can simultaneously measure multiple cellular parameters (e.g., cell viability, apoptosis markers, organelle morphology), providing a detailed picture of the compound's phenotypic effects.

Advanced Binding Assays: For validating target engagement, techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI) offer quantitative measurements of binding affinity and kinetics in real-time. acs.org

Computational Prediction Tools: The use of machine learning and AI-based algorithms can improve the prediction of small-molecule binding sites and bioactivity, helping to prioritize compounds for synthesis and testing. acs.orgmdpi.com

3D Cell Culture Models: Moving beyond traditional 2D cell culture, evaluating compounds in more physiologically relevant models like spheroids, organoids, or patient-derived xenografts (PDXs) can provide better predictions of in vivo efficacy.

Potential for Combination Research with Other Modalities

A significant avenue for future research is the evaluation of 9H-Xanthene-4-acetic acid, 5-methyl-9-oxo- in combination with other therapeutic modalities. Synergistic interactions can lead to enhanced efficacy, reduced side effects, and the overcoming of drug resistance.

Potential combination strategies include:

Chemotherapy and Radiotherapy: Combining this vascular-disrupting agent with cytotoxic therapies could be highly effective. The compound could disrupt the tumor blood supply, making cancer cells more vulnerable to subsequent chemotherapy or radiation. mdpi.com Synergistic effects have been observed between xanthone derivatives and drugs like doxorubicin. mdpi.com

Targeted Therapies: Combining with inhibitors of specific cancer-driving pathways (e.g., kinase inhibitors) could create a multi-pronged attack on tumor growth and survival.

Immunotherapy: By inducing rapid tumor necrosis, the compound may release tumor antigens, potentially stimulating an anti-tumor immune response. This makes it an attractive candidate for combination with immune checkpoint inhibitors.

Other Xanthone Derivatives: Studies have shown that combining different xanthone derivatives can produce a synergistic anticancer effect. nih.govresearchgate.net

Antimicrobial Adjuvants: In the context of infectious diseases, xanthone derivatives have been shown to enhance the efficacy of antibiotics like neomycin, suggesting a role as adjuvant therapy. nih.gov

Q & A

Q. How do XAA derivatives compare to flavone-8-acetic acid (FAA) in preclinical models?

- Comparative Efficacy :

- Dose Potency : XAA derivatives achieve equivalent tumor necrosis at 10% of FAA doses but lack FAA’s broad-spectrum activity .

- Mechanistic Divergence : FAA induces TNF-α, while XAA analogues rely on STING/IFN pathways .

Tables

Table 1 : Substituent Effects on XAA Antitumor Activity

| Position | Substituent | ED50 (mg/kg) | Key Mechanism | Reference |

|---|---|---|---|---|

| 5 | Methyl | 25 | Enhanced lipophilicity | |

| 5,6 | Dimethyl | 15 | Optimal dipole alignment | |

| 6 | Methoxy | 30 | Moderate STING activation |

Table 2 : Toxicity Profiles of XAA Analogues

| Compound | Model | LD50 (mg/kg) | Target Organ | Reference |

|---|---|---|---|---|

| 5,6-Dimethyl-XAA | Mouse | 150 | Gastrointestinal | |

| XAA | Human | 58 | Cardiovascular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。